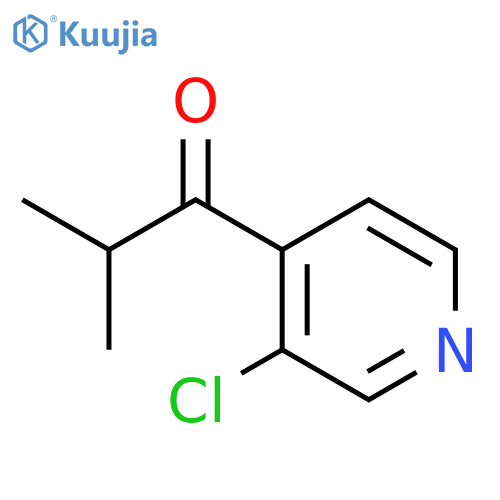Cas no 1592832-64-8 (1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

1592832-64-8 structure
商品名:1-(3-chloropyridin-4-yl)-2-methylpropan-1-one
CAS番号:1592832-64-8
MF:C9H10ClNO
メガワット:183.634801387787
MDL:MFCD08064107
CID:5240521
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Propanone, 1-(3-chloro-4-pyridinyl)-2-methyl-
- 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one
-
- MDL: MFCD08064107
- インチ: 1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-5-8(7)10/h3-6H,1-2H3
- InChIKey: GHAZEFMXJHPRQB-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CN=CC=1Cl)(=O)C(C)C
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-298708-5.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 5.0g |
$2369.0 | 2023-02-28 | ||
| Enamine | EN300-298708-5g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 5g |
$2369.0 | 2023-09-06 | ||
| Enamine | EN300-298708-1.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 1.0g |
$903.0 | 2023-02-28 | ||
| Enamine | EN300-298708-1g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 1g |
$903.0 | 2023-09-06 | ||
| Enamine | EN300-298708-10g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 10g |
$2980.0 | 2023-09-06 | ||
| Enamine | EN300-298708-2.5g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 2.5g |
$1871.0 | 2023-09-06 | ||
| Enamine | EN300-298708-10.0g |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |
1592832-64-8 | 10.0g |
$2980.0 | 2023-02-28 |
1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1592832-64-8 (1-(3-chloropyridin-4-yl)-2-methylpropan-1-one) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
